6-Methoxypyrazine-2-carboxylic acid
Overview
Description
6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. It contains a pyrazine ring with a carboxylic acid and a methoxy group attached to it. The molecular formula of this compound is C6H6N2O3, and it has a molecular weight of 154.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxypyrazine-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 2,3-dichloropyrazine with methanol in the presence of a base to form 2-methoxypyrazine. This intermediate is then oxidized using potassium permanganate (KMnO4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: 6-Methoxypyrazine-2-methanol or 6-Methoxypyrazine-2-carbaldehyde.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
6-Methoxypyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Methoxypyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Methoxypyrazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
6-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-methoxypyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSCFHUIFPLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355941 | |
Record name | 6-methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24005-61-6 | |
Record name | 6-methoxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to 6-Methoxypyrazine-2-carboxylic acid hydrazide and what was the rationale behind these modifications?
A1: Researchers utilized this compound hydrazide as a starting material to synthesize various derivatives. These modifications included:
- Formation of mono- and dithioesters: Reacting the hydrazide with hydrazinecarbodithioic acid led to the creation of mono- and dithioester derivatives. []
- Cyclization reactions: The dithioester derivative was further reacted with morpholine to produce a 1,3,4-oxadiazole derivative. Additionally, reactions with alkyldiamines resulted in 1,3-diazacycloalkane, S-methyl-1,3,4-oxadiazole, and 1,2,4-triazoletetrahydropyrimidine derivatives. []
- Introduction of substituents: One notable modification was the reaction of the monothioester with ethanolamine, yielding a triazole derivative with a β-hydoxyethyl substituent at the 4-position and a hydroxyl group at the 6-position of the pyrazine ring. []
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